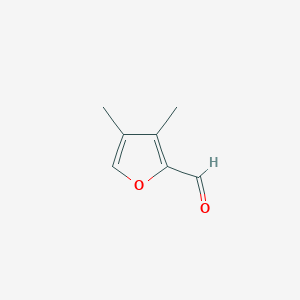

3,4-Dimethylfuran-2-carbaldehyde

描述

3,4-Dimethylfuran-2-carbaldehyde is a furan-based aldehyde derivative characterized by a furan ring substituted with methyl groups at positions 3 and 4 and an aldehyde functional group at position 2. The compound’s molecular formula is inferred to be C₇H₈O₂, with a theoretical molecular weight of 124.14 g/mol (calculated from constituent atoms: 7 carbons, 8 hydrogens, and 2 oxygens).

属性

CAS 编号 |

854778-72-6 |

|---|---|

分子式 |

C7H8O2 |

分子量 |

124.14 g/mol |

IUPAC 名称 |

3,4-dimethylfuran-2-carbaldehyde |

InChI |

InChI=1S/C7H8O2/c1-5-4-9-7(3-8)6(5)2/h3-4H,1-2H3 |

InChI 键 |

LBNGKDIXNBJVFT-UHFFFAOYSA-N |

规范 SMILES |

CC1=COC(=C1C)C=O |

产品来源 |

United States |

准备方法

Synthesis via Functionalized Furfural Derivatives and Paal-Knorr Cyclization

A notable approach involves starting from 2,3-diacetylsuccinate diethyl ester, which undergoes acid-catalyzed cyclization and hydrolysis to yield substituted furans including 3,4-dimethylfuran derivatives.

- Procedure: The diethyl ester is refluxed in hydrochloric acid solution (≥0.1N) under controlled conditions (oil bath or microwave heating).

- Reaction Pathway: The ester undergoes Paal-Knorr dehydration cyclization forming the furan ring, followed by hydrolysis to yield 3,4-dimethylfuran-2-carbaldehyde or related carboxylic acids.

- Reaction Control: The concentration of HCl and heating method influence product distribution. Higher acid concentration favors hydrolysis to the carboxylic acid, while lower concentration favors ester formation.

- Yields: Using microwave reflux (1 hour, 1N HCl), yields of this compound derivatives range around 20-52% depending on the product fraction isolated (esters, acids).

| Starting Material | Conditions | Products | Yield (%) |

|---|---|---|---|

| 2,3-Diacetylsuccinate diethyl ester | Reflux in 1N HCl, microwave, 1 h | This compound derivatives (esters, acids) | 20-52 |

This method is advantageous for industrial scalability due to simple reagents, mild conditions, and avoidance of toxic reagents.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classical method for formylation of heterocycles like furans and pyrroles.

- Reagents: N,N-Dimethylformamide (DMF) reacts with oxalyl chloride or phosphorus oxychloride (POCl3) to form the Vilsmeier reagent.

- Procedure: The furan or substituted furan is reacted with the Vilsmeier reagent under controlled temperature (0 °C to room temperature) to introduce an aldehyde group at the 2-position.

- Post-Formylation Alkylation: For further substitution at the 3 and 4 positions, alkylating agents and catalysts can be employed.

- Relevance: While this method is well-established for pyrrole-2-carbaldehydes, it is adaptable to furans and can be used to prepare this compound by selective alkylation after formylation.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Formation of Vilsmeier reagent | DMF + Oxalyl chloride or POCl3 at 0 °C | Generate electrophilic formylating agent |

| Formylation | Furan + Vilsmeier reagent at 0 °C to RT | Introduce aldehyde at 2-position |

| Alkylation | Alkyl halide + catalyst (e.g., AlCl3) | Introduce methyl groups at 3,4 positions |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Acid-catalyzed cyclization (Paal-Knorr) | Simple reagents, industrially feasible, avoids toxic reagents | Requires control of acid concentration and heating | 20-52 | High |

| Microwave-assisted synthesis | Rapid reaction, higher yields, energy-efficient | Equipment needed, limited substrate scope | Up to 82 (analogous compounds) | Moderate |

| Vilsmeier-Haack formylation + alkylation | High regioselectivity, versatile for substitution | Multi-step, requires careful handling of reagents | Variable | Moderate |

Summary of Research Results

- The Paal-Knorr cyclization of 2,3-diacetylsuccinate diethyl ester in acidic medium is a primary route to this compound derivatives with moderate yields (20-52%) and is suitable for industrial production due to mild conditions and non-toxic reagents.

- Microwave irradiation can significantly enhance reaction rates and yields in furan derivative synthesis, suggesting potential for this compound preparation with optimized protocols.

- The Vilsmeier-Haack reaction remains a powerful tool for selective aldehyde introduction on heterocycles and can be combined with alkylation steps to achieve the desired substitution pattern, although this is more common for related pyrrole derivatives and adaptable for furans.

化学反应分析

Types of Reactions: 3,4-Dimethylfuran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methyl groups and the furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

Oxidation: 3,4-Dimethylfuran-2-carboxylic acid.

Reduction: 3,4-Dimethylfuran-2-methanol.

Substitution: Depending on the reagents used, various substituted furans can be obtained.

科学研究应用

3,4-Dimethylfuran-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a building block for the synthesis of bioactive compounds and natural product analogs.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of polymers, resins, and other materials with specialized properties

作用机制

The mechanism of action of 3,4-Dimethylfuran-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is exploited in organic synthesis to create complex molecular architectures. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s behavior in different environments .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional similarities between 3,4-Dimethylfuran-2-carbaldehyde and other furan-2-carbaldehyde derivatives allow for comparative analysis. Below is a detailed comparison with 5-(Methoxymethyl)furan-2-carbaldehyde (CAS 1917-64-2), a structurally analogous compound documented in the provided evidence .

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

In contrast, the methoxymethyl group in 5-(Methoxymethyl)furan-2-carbaldehyde introduces an oxygen atom capable of hydrogen bonding, increasing polarity and solubility in polar solvents .

Molecular Weight and Applications :

- The higher molecular weight of 5-(Methoxymethyl)furan-2-carbaldehyde (140.14 vs. 124.14 g/mol) reflects the additional oxygen atom in its methoxymethyl substituent. This could influence its volatility, making it less suitable for applications requiring low-boiling-point solvents.

Safety and Handling :

- While safety data for this compound are unavailable, 5-(Methoxymethyl)furan-2-carbaldehyde’s safety data sheet emphasizes standard precautions for aldehydes (e.g., avoiding inhalation, skin contact) . Differences in substituents may alter toxicity profiles; for example, methoxymethyl groups could introduce hydrolysis-related hazards.

Research Findings

- Synthetic Utility : Both compounds’ aldehyde groups make them valuable intermediates for condensation reactions (e.g., forming Schiff bases or heterocycles). However, the methoxymethyl group in 5-(Methoxymethyl)furan-2-carbaldehyde may offer additional reactivity in nucleophilic substitutions due to the labile ether bond.

- Stability : Methyl groups in this compound likely enhance thermal stability compared to the methoxymethyl analog, which may decompose under acidic or high-temperature conditions.

Notes and Limitations

- The evidence provided lacks direct data on this compound, necessitating inferred comparisons based on structural analogs.

- Further experimental studies are required to validate reactivity, stability, and application-specific performance differences.

生物活性

3,4-Dimethylfuran-2-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antibacterial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a furan derivative characterized by the presence of two methyl groups at the 3 and 4 positions and an aldehyde functional group at the 2 position. Its molecular formula is C₇H₈O, and it has a distinctive aromatic structure that contributes to its reactivity and biological interactions.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of furan derivatives, including this compound. Research indicates that furan compounds can exhibit significant antibacterial activity against various pathogens.

Table 1: Antibacterial Activity of Furan Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 64 µg/mL |

| Furan derivative A | Staphylococcus aureus | 32 µg/mL |

| Furan derivative B | Proteus vulgaris | 128 µg/mL |

Note: The MIC values indicate the lowest concentration of the compound that inhibits visible growth of bacteria.

The mechanism underlying the antibacterial activity of furan derivatives often involves disruption of bacterial cell membranes and interference with metabolic processes. For instance, furan compounds can induce oxidative stress in bacterial cells, leading to cell death. This action is particularly noted in studies where furan derivatives were found to inhibit key enzymes involved in bacterial metabolism.

Case Studies

- Study on Antibacterial Efficacy : A study published in the International Journal of Advanced Biological and Biomedical Research explored the efficacy of various furan derivatives against common bacterial strains. The findings indicated that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial potential .

- Therapeutic Applications : Another investigation focused on the synthesis of novel derivatives based on this compound for potential use in cancer therapy. The study highlighted its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Compounds derived from this furan exhibited promising results in preclinical models .

Additional Biological Activities

Beyond antibacterial properties, this compound has been studied for other biological activities:

- Antioxidant Properties : Some research suggests that furan derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

常见问题

Q. What are the recommended safety protocols for handling 3,4-Dimethylfuran-2-carbaldehyde in laboratory settings?

- Methodological Answer : Standard safety practices include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood to prevent inhalation of vapors. Post-experiment waste must be segregated into halogenated organic waste containers and disposed of via certified hazardous waste management services to mitigate environmental risks .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A Vilsmeier-Haack formylation reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) on a pre-functionalized furan precursor is a viable approach. Alternatively, Friedel-Crafts alkylation followed by oxidation of a 3,4-dimethylfuran derivative may yield the target aldehyde. Reaction optimization (e.g., temperature control at 0–5°C for exothermic steps) is critical to avoid side reactions .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with expected signals for the aldehyde proton (~9.8 ppm) and methyl groups (~2.1–2.3 ppm). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (C=O stretch ~1700 cm⁻¹) provide complementary validation. Cross-referencing with computational spectral simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?

- Methodological Answer : Use design of experiments (DoE) to evaluate variables such as temperature, solvent polarity (e.g., dichloromethane vs. toluene), and catalyst loading. In situ monitoring via FT-IR or Raman spectroscopy can detect intermediate species and guide real-time adjustments. For example, reducing reaction time or employing low-temperature quenching may suppress aldol condensation byproducts .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer : Contradictions may arise from solvent effects, impurities, or tautomerism. Reproduce experiments under standardized conditions (e.g., deuterated chloroform for NMR) and validate purity via HPLC (>98%). X-ray crystallography, as demonstrated for structurally analogous aldehydes , provides definitive conformation. Collaborative data-sharing platforms can harmonize discrepancies .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess stability in solvent environments. For catalytic applications (e.g., oxidation), compute activation energies for proposed pathways to prioritize experimental validation .

Q. How can researchers analyze degradation products of this compound under varying environmental conditions?

- Methodological Answer : Accelerated degradation studies (e.g., exposure to UV light, acidic/alkaline media) followed by LC-MS/MS or GC-MS analysis can identify breakdown products. Isotopic labeling (e.g., ¹³C-aldehyde) traces metabolic pathways in biological systems. Environmental fate studies should align with protocols for similar furans, such as tetrachlorodibenzofuran analysis .

Q. What are the challenges in achieving selective functionalization of this compound for medicinal chemistry applications?

- Methodological Answer : Steric hindrance from the 3,4-dimethyl groups complicates direct C-H functionalization. Strategies include using directing groups (e.g., boronates) or transition-metal catalysts (e.g., Pd-mediated cross-coupling). Computational docking studies can predict binding interactions with biological targets, guiding derivatization priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。